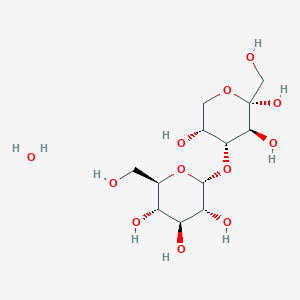

Maltulose H2O

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Maltulose H2O, also known as 4-O-α-D-glucopyranosyl-D-fructose, is a disaccharide that is derived from sucrose. It has been widely studied for its potential applications in food, pharmaceutical, and cosmetic industries due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Food Industry: Sweetener Development

Maltulose is explored as a potential sweetener in the food industry due to its mild sweetness and different flavor profile compared to sucrose . It is less likely to undergo the Maillard reaction and caramelization, making it a suitable alternative for products that require less coloration upon heating . Its lower osmotic pressure compared to glucose also makes it an interesting candidate for infusion solutions to prevent sudden increases in blood glucose levels .

Pharmaceutical Applications: Infusion Solutions

In medical applications, maltulose’s osmotic properties are leveraged to create infusion solutions that are less likely to cause a rapid increase in blood glucose levels . This can be particularly beneficial for patients requiring electrolyte infusions but who must manage their blood sugar levels carefully.

Biotechnology: Enzymatic Production

The enzymatic production of maltulose from maltose using a flow-type reactor under subcritical water conditions has been studied . This process could be optimized for mass production, providing a sustainable method for creating this rare sugar on a larger scale.

Nutritional Research: Rare Sugar Exploration

Maltulose falls under the category of rare sugars, which are scarce in nature and have unique physiological functions . Research into these sugars, including maltulose, can lead to the discovery of new sweeteners with potential health benefits, such as reduced postprandial blood glucose levels .

Chemical Engineering: Subcritical Water Conditions

The production of maltulose in subcritical water conditions is a novel approach that could revolutionize the way this compound is manufactured . This method may offer a more environmentally friendly and efficient process compared to traditional techniques.

Analytical Chemistry: Chromatographic Analysis

Maltulose can be analyzed using chromatographic techniques to study its production and purity . This is crucial for ensuring the quality of maltulose used in various applications, from food products to pharmaceuticals.

Food Safety: Non-Cariogenic Sweetener

As a non-cariogenic sweetener, maltulose presents a safer alternative to traditional sugars, which can contribute to dental caries . Its use in food products could promote better dental health among consumers.

Market Potential: Functional Sweetener

The market potential for maltulose as a functional sweetener is significant due to its promising properties, such as slower digestion and prolonged energy release . This aligns with the growing consumer demand for healthier sweetener options.

Wirkmechanismus

Target of Action

Maltulose, an α(1,4) linked disaccharide of D-glucose and D-fructose, is primarily used as a reference in analytical procedures to determine the extent of nonenzymatic browning induced by processes such as heating . It is also used to identify, differentiate, and characterize α-α-glucosidase(s) .

Mode of Action

The isomerization of maltose to maltulose is a key process in the action of Maltulose H2O. This process is facilitated by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . The rate constant of maltose to maltulose isomerization almost doubles under these conditions .

Biochemical Pathways

Maltulose is produced from maltose dissolved in a 10 mmol/L phosphate buffer, pH 7, which is maintained in a liquid state under subcritical water conditions . The optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .

Pharmacokinetics

It is known that increased maltose monohydrate concentration in feed decreases the conversion of maltose and the maximum yield of maltulose, but increases the productivity of maltulose .

Result of Action

The result of the action of Maltulose H2O is the production of maltulose from maltose. This process is facilitated by the isomerization of maltose to maltulose .

Action Environment

The action environment significantly influences the action of Maltulose H2O. For instance, the rate constant of maltose to maltulose isomerization almost doubles by changing the solvent from subcritical water to 80 wt% aqueous ethanol at 220 °C . Furthermore, the optimal conditions for maltulose production are a temperature of 115°C, with an average residence time of 10 min .

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-5-6(16)7(17)8(18)11(22-5)23-9-4(15)2-21-12(20,3-14)10(9)19;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7+,8-,9-,10+,11-,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDCKRNDWLPICC-MDKWJHPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@@](O1)(CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370146 |

Source

|

| Record name | Maltulose H2O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maltulose H2O | |

CAS RN |

207511-09-9 |

Source

|

| Record name | Maltulose H2O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.